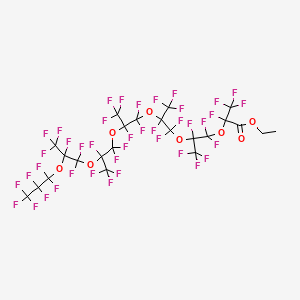

5-Bromo-3-isopropyl-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-3-isopropyl-1H-indazole is a synthetic, organic chemical compound that belongs to the class of organic compounds known as indazoles . Indazoles are polycyclic aromatic compounds containing a fused pyrazole ring to an indole, thus forming an indazole moiety .

Synthesis Analysis

A new practical synthesis of 1H-indazole has been presented in a study . A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . The new mechanism is suitable for similar cyclization .

Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-3-isopropyl-1H-indazole is 239.11 . It is a solid at room temperature .

科学的研究の応用

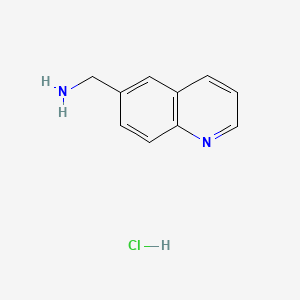

Cross-Coupling Reactions

5-Bromo-3-isopropyl-1H-indazole is studied for its reactivity and selectivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These reactions are used to obtain a large range of new functionalized indoles and indazoles, potentially serving as 5-HT receptor ligands (Witulski et al., 2005).

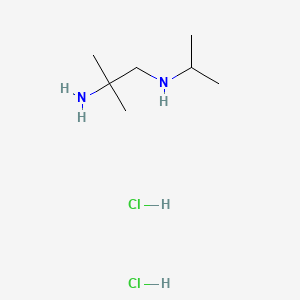

Regioselective Protection and Coupling

Regioselective protection at N-2 of indazoles, including 5-bromoindazoles, under mildly acidic conditions, has been explored. These protected indazoles participate in Buchwald reactions with a variety of amines to generate novel derivatives (Slade et al., 2009).

Synthesis of IKK2 Inhibitors

The synthesis of 3,5,7-trisubstituted 1H-indazoles, including those using 5-bromo-3-isopropyl-1H-indazole, is applied in the development of potent IKK2 inhibitors. This efficient approach is useful for scalable preparation of compounds in medicinal chemistry (Lin et al., 2008).

Synthesis of Antioxidants and α-Glucosidase Inhibitors

5-Bromo-3-isopropyl-1H-indazole derivatives have been synthesized and evaluated for their inhibitory effect against α-glucosidase activity and antioxidant potential. These compounds show significant to moderate inhibitory effects, suggesting potential therapeutic applications (Mphahlele et al., 2020).

Development of Antibacterial Agents

Bromo-1H-indazoles, including 5-bromo-3-isopropyl-1H-indazole, have been used to synthesize compounds with potential antibacterial activity. These synthesized compounds have been characterized and screened for their efficacy against bacteria (Brahmeshwari et al., 2014).

Safety And Hazards

5-Bromo-3-isopropyl-1H-indazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

特性

IUPAC Name |

5-bromo-3-propan-2-yl-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-6(2)10-8-5-7(11)3-4-9(8)12-13-10/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJCHBZWFJDUJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C=C(C=CC2=NN1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-isopropyl-1H-indazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/structure/B596637.png)

![6-Methoxybenzo[D]oxazol-2-amine](/img/structure/B596648.png)

![Thieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B596650.png)